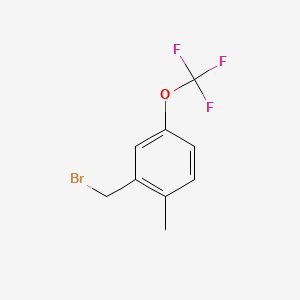

2-Methyl-5-(trifluoromethoxy)benzyl bromide

Descripción general

Descripción

Molecular Structure Analysis

The molecular weight of 2-Methyl-5-(trifluoromethoxy)benzyl bromide is 269.06 . The IUPAC name is 2-(bromomethyl)-1-methyl-4-(trifluoromethoxy)benzene . The InChI code is 1S/C9H8BrF3O/c1-6-2-3-8(4-7(6)5-10)14-9(11,12)13/h2-4H,5H2,1H3 .Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . It should be stored in a well-ventilated place and the container should be kept tightly closed .Aplicaciones Científicas De Investigación

Organic Synthesis

In organic chemistry, 2-Methyl-5-(trifluoromethoxy)benzyl bromide serves as a pivotal reagent for introducing the trifluoromethoxy group into various substrates. This functional group is renowned for its electron-withdrawing capacity and ability to enhance the lipophilicity of molecules, making it particularly valuable in the synthesis of pharmaceuticals and agrochemicals. For instance, a study demonstrated the use of a trifluoromethoxide anion for nucleophilic substitution on activated bromides, including benzyl bromide, facilitating the formation of aliphatic trifluoromethyl ethers (Marrec et al., 2010). Another research highlighted the generation of aryne intermediates from bromo(trifluoromethoxy)benzenes, further utilized for the synthesis of trifluoromethoxy-naphthalenes through [4+2] cycloaddition reactions (Schlosser & Castagnetti, 2001).

Material Science

The trifluoromethoxy group's unique properties have made this compound a key component in the development of materials with special characteristics, such as enhanced stability or specific electronic properties. For example, the synthesis of benzyl ethers and esters using a bench-stable pyridinium salt illustrates the compound's utility in creating materials with specific functional groups that can alter physical properties or reactivity (Poon & Dudley, 2006).

Medicinal Chemistry

In the realm of medicinal chemistry, the incorporation of the trifluoromethoxy group into bioactive molecules is a common strategy to modulate their pharmacokinetic and pharmacodynamic profiles. This strategy aims to improve drug efficacy, reduce toxicity, or modify the molecule's interaction with biological targets. Notably, the synthesis of bromophenol derivatives, including natural products, has shown significant activity against enzymes like carbonic anhydrase, demonstrating the potential of trifluoromethoxy-containing compounds in the design of new therapeutic agents (Bayrak et al., 2019).

Safety and Hazards

This compound is classified as dangerous, with the signal word being "Danger" . It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-(bromomethyl)-1-methyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-6-2-3-8(4-7(6)5-10)14-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYHAIGVGUZQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

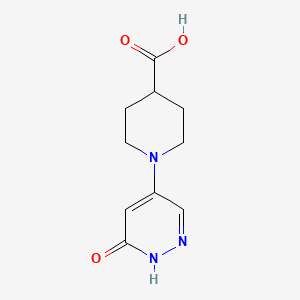

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)

![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)

![2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1471931.png)